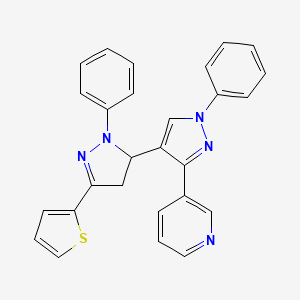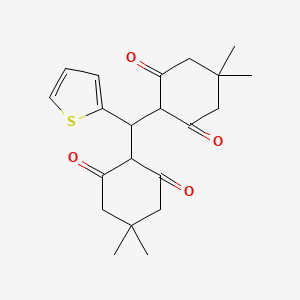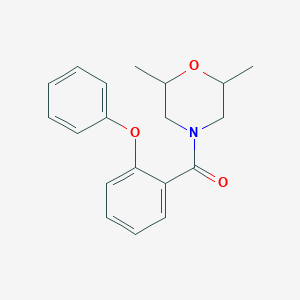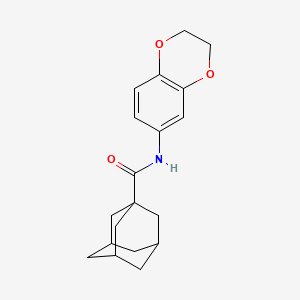![molecular formula C20H22BrN3O2 B5145456 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide](/img/structure/B5145456.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BB-1101 and is known for its potential use in the treatment of various diseases. BB-1101 belongs to the family of benzamides, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of BB-1101 is not fully understood. However, it is known to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are known to be overexpressed in various types of cancer, and their inhibition by BB-1101 leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BB-1101 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BB-1101 has been found to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. The compound has also been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-1101 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, BB-1101 has some limitations for lab experiments. The compound is relatively unstable in solution and may require special handling to maintain its stability. In addition, BB-1101 has not been extensively studied in animal models, and its toxicity profile is not well understood.
Direcciones Futuras
There are several future directions for the study of BB-1101. One potential direction is the development of BB-1101-based therapies for the treatment of cancer. The compound has been found to exhibit potent antitumor activity, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is the study of BB-1101 in animal models of Parkinson's disease and schizophrenia. The compound has been found to have neuroprotective effects and to modulate the activity of dopamine receptors, which may be useful in the treatment of these diseases. Finally, further studies are needed to determine the toxicity profile and pharmacokinetics of BB-1101, which will be important for the development of safe and effective therapies.
Métodos De Síntesis
The synthesis of BB-1101 involves the reaction of 4-bromobenzoyl chloride with N-(4-benzyl-1-piperazinyl) acetamide in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is purified using column chromatography, which yields BB-1101 in high purity.
Aplicaciones Científicas De Investigación
BB-1101 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and schizophrenia. The compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. BB-1101 has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, the compound has been found to modulate the activity of dopamine receptors, which may be useful in the treatment of schizophrenia.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c21-18-8-6-17(7-9-18)20(26)22-14-19(25)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFELSZSLIDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)


![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5145463.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)